N-cyclohexyl-2-ethylhexanamide

Catalog No.
S1626906
CAS No.
M.F
C14H27NO
M. Wt
225.37 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-2-ethylhexanamide

Product Name

N-cyclohexyl-2-ethylhexanamide

IUPAC Name

N-cyclohexyl-2-ethylhexanamide

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

InChI

InChI=1S/C14H27NO/c1-3-5-9-12(4-2)14(16)15-13-10-7-6-8-11-13/h12-13H,3-11H2,1-2H3,(H,15,16)

InChI Key

SVLACFMOKGZFCE-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1CCCCC1

Canonical SMILES

CCCCC(CC)C(=O)NC1CCCCC1

N-cyclohexyl-2-ethylhexanamide is an organic compound belonging to the class of carboxamides, characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a branched alkyl chain (2-ethylhexanamide) as part of its structure. This compound is notable for its potential applications in various fields, particularly in the development of mosquito repellents and other biological activities.

The synthesis of N-cyclohexyl-2-ethylhexanamide typically involves the reaction of cyclohexylamine with 2-ethylhexanoyl chloride or related acyl chlorides. The general reaction can be summarized as follows:

Cyclohexylamine+2 Ethylhexanoyl chlorideN cyclohexyl 2 ethylhexanamide+HCl\text{Cyclohexylamine}+\text{2 Ethylhexanoyl chloride}\rightarrow \text{N cyclohexyl 2 ethylhexanamide}+\text{HCl}

This reaction illustrates the formation of the amide bond through nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride, releasing hydrochloric acid as a byproduct.

N-cyclohexyl-2-ethylhexanamide has been studied for its biological activity, particularly as a mosquito repellent. Research indicates that it exhibits significant efficacy against Aedes aegypti mosquitoes, outperforming traditional repellents like N,N-diethyl-meta-toluamide (DEET) in terms of duration and effectiveness at certain concentrations . The compound's mechanism of action likely involves interference with the olfactory receptors of mosquitoes, thereby inhibiting their ability to detect human hosts.

The synthesis methods for N-cyclohexyl-2-ethylhexanamide can vary but generally include:

  • Amidation Reaction: The most common method involves reacting cyclohexylamine with an appropriate acyl chloride under controlled conditions to ensure high yield and purity.
  • Alternative Methods: Other synthetic routes may include:
    • The reaction of cyclohexylamine with 2-ethylhexanoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
    • Utilizing microwave-assisted synthesis to enhance reaction rates and yields.

These methods have been optimized to produce high-purity N-cyclohexyl-2-ethylhexanamide efficiently.

N-cyclohexyl-2-ethylhexanamide has several notable applications:

  • Insect Repellent: Its primary application is as a mosquito repellent, where it has shown superior performance compared to conventional repellents like DEET.
  • Pharmaceuticals: The compound may also have potential applications in drug formulation due to its unique chemical properties.

Interaction studies involving N-cyclohexyl-2-ethylhexanamide focus on its effectiveness against various mosquito species and its potential side effects on non-target organisms. Studies have shown that this compound does not exhibit significant toxicity towards common non-target insect species, suggesting a favorable safety profile for ecological applications . Furthermore, ongoing research aims to explore its interactions at the molecular level with olfactory receptors in mosquitoes.

N-cyclohexyl-2-ethylhexanamide shares structural similarities with several other carboxamides. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
N,N-diethyl-meta-toluamide (DEET)Simple amide with ethyl groupsWidely used insect repellent
N-cyclohexyl-N-ethyl-3-methylbutanamideCyclohexyl group and branched chainEffective against Aedes aegypti
N-butyl-N-methyl-hexanamideAliphatic chain without cyclic structureModerate insect repellent
N-cyclohexyl-N-butylacetamideCyclohexyl and butyl groupsLess effective compared to N-cyclohexyl-2-ethylhexanamide

Uniqueness: N-cyclohexyl-2-ethylhexanamide stands out due to its longer-lasting repellent properties against mosquitoes compared to DEET and other similar compounds, making it a promising candidate for further development in pest control applications.

Systematic Nomenclature and CAS Registry Information

N-Cyclohexyl-2-ethylhexanamide is systematically classified under the CAS Registry Number 84634-91-3. The compound follows IUPAC nomenclature conventions where the parent structure is derived from hexanamide, indicating a six-carbon carboxylic acid amide backbone. The systematic name reflects the presence of an ethyl substituent at the 2-position of the hexanoyl chain and a cyclohexyl group attached to the nitrogen atom of the amide functionality.

The IUPAC naming system for this compound follows the general principle of identifying the longest carbon chain containing the functional group with highest priority. In this case, the hexanamide backbone serves as the parent structure, with the 2-ethyl substitution and N-cyclohexyl modification clearly specified. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

Alternative nomenclature systems may refer to this compound as "HEXANAMIDE, N-CYCLOHEXYL-2-ETHYL-" in certain chemical databases. This alternative naming convention places the functional group (hexanamide) first, followed by the substituent descriptions, which is commonly used in chemical indexing systems and regulatory databases.

Molecular Formula and Weight Analysis

The molecular formula of N-cyclohexyl-2-ethylhexanamide is established as C₁₄H₂₇NO, representing a total of 42 atoms comprising 14 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is calculated as 225.37 g/mol, placing this compound in the category of medium-sized organic molecules with significant potential for various chemical applications.

The structural composition can be analyzed through its constituent parts: the 2-ethylhexanoyl portion contributes C₈H₁₅O to the overall formula, while the N-cyclohexyl group adds C₆H₁₁N, with the connecting amide bond accounting for the remaining hydrogen atom. This molecular architecture demonstrates the compound's amphiphilic character, combining both hydrophobic alkyl chains and a polar amide functional group.

The degree of unsaturation for this compound is calculated as 1, corresponding to the single carbonyl group present in the amide functionality. This indicates that the molecule contains no additional rings or double bonds beyond the cyclohexyl ring and the amide carbonyl, confirming its saturated aliphatic nature with the exception of the amide bond.

Three-Dimensional Conformational Studies

The three-dimensional structure of N-cyclohexyl-2-ethylhexanamide exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the alkyl chains. The cyclohexyl ring adopts its characteristic chair conformation, which represents the most stable arrangement for six-membered saturated rings. This conformational preference significantly influences the overall molecular geometry and potential intermolecular interactions.

The 2-ethylhexanoyl chain portion of the molecule can adopt various conformations due to free rotation around the carbon-carbon single bonds. The branching at the 2-position introduces steric constraints that may influence the preferred conformational states of the molecule. The presence of the ethyl branch creates a chiral center, though the search results do not indicate whether the compound exists as a single enantiomer or a racemic mixture.

Computational modeling studies would typically reveal that the amide bond maintains its characteristic planar geometry due to partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl π-system. This planarity restricts rotation around the C-N bond and contributes to the overall conformational landscape of the molecule.

Spectroscopic Fingerprint Analysis (IR, NMR, MS)

While specific spectroscopic data for N-cyclohexyl-2-ethylhexanamide is not available in the current search results, the expected spectroscopic characteristics can be predicted based on the known structural features and comparison with related compounds. The infrared spectrum would typically display characteristic amide I and amide II bands, with the C=O stretch expected around 1650-1680 cm⁻¹ and the N-H bend around 1500-1550 cm⁻¹.

The ¹H NMR spectrum would be expected to show complex multiplet patterns characteristic of the cyclohexyl ring protons, typically appearing between 1.0-2.0 ppm. The 2-ethylhexanoyl chain would contribute multiple overlapping signals in the aliphatic region, with the α-proton adjacent to the carbonyl group appearing slightly downfield around 2.5 ppm. The amide N-H proton would typically appear as a broad singlet between 5.0-6.0 ppm.

Mass spectrometric analysis would yield a molecular ion peak at m/z 225 (M⁺), with characteristic fragmentation patterns involving loss of the cyclohexyl group (m/z 142) and subsequent fragmentations of the alkyl chain. The McLafferty rearrangement commonly observed in amides would contribute to the fragmentation pattern, providing structural confirmation through characteristic fragment ions.

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic data for N-cyclohexyl-2-ethylhexanamide is not currently available in the searched databases. However, analysis of related cyclohexyl amide compounds suggests that the solid-state structure would likely be stabilized by intermolecular hydrogen bonding between amide groups. The NH group of one molecule would typically form hydrogen bonds with the carbonyl oxygen of adjacent molecules, creating extended hydrogen-bonded networks.

The crystal packing would be expected to maximize van der Waals interactions between the hydrophobic alkyl chains while accommodating the geometric requirements of the hydrogen bonding network. The bulky cyclohexyl groups would influence the overall packing efficiency and may lead to the formation of channels or voids within the crystal structure.

Thermal analysis would provide insights into the melting behavior and polymorphic tendencies of the compound. The presence of flexible alkyl chains typically results in relatively low melting points compared to more rigid structures, though specific thermal data is not available from the current sources.

Amide Bond Formation Techniques

The synthesis of N-cyclohexyl-2-ethylhexanamide relies fundamentally on efficient amide bond formation between 2-ethylhexanoic acid and cyclohexylamine. The formation of amide bonds represents one of the most critical transformations in organic synthesis, with numerous methodologies available for achieving this coupling [8] [9].

Carboxylic Acid Activation Protocols

Carboxylic acid activation constitutes the cornerstone of efficient amide synthesis, as direct condensation between carboxylic acids and amines typically requires harsh conditions and yields poor results [8]. The most widely employed activation protocols for synthesizing N-cyclohexyl-2-ethylhexanamide involve converting 2-ethylhexanoic acid into reactive intermediates that facilitate nucleophilic attack by cyclohexylamine.

The acid chloride method represents the most straightforward activation approach, wherein 2-ethylhexanoic acid is treated with thionyl chloride or oxalyl chloride to generate 2-ethylhexanoyl chloride [13]. This activated species readily reacts with cyclohexylamine under mild conditions, typically in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct [13]. The reaction proceeds via nucleophilic acyl substitution, forming the desired amide with high efficiency and minimal side product formation.

Alternatively, mixed anhydride formation provides another viable activation strategy, particularly useful when acid chlorides prove too reactive or when milder conditions are required [8]. The carboxylic acid is first converted to a mixed anhydride using reagents such as ethyl chloroformate or isobutyl chloroformate, followed by treatment with cyclohexylamine [8]. This approach often provides better control over reaction selectivity and reduces the formation of unwanted byproducts.

Activation MethodReagentTemperature (°C)Reaction TimeYield (%)
Acid ChlorideThionyl Chloride0-251-3 hours85-95
Mixed AnhydrideEthyl Chloroformate-10 to 02-4 hours75-85
Active EsterN-hydroxysuccinimide20-404-8 hours70-80

Active ester formation represents a third major activation protocol, involving the conversion of 2-ethylhexanoic acid to N-hydroxysuccinimide esters or pentafluorophenyl esters [11]. These activated species demonstrate excellent stability and can be isolated, stored, and subsequently reacted with cyclohexylamine under controlled conditions [11]. The active ester approach proves particularly valuable for large-scale synthesis where reaction timing and control are critical factors.

Coupling Reagent Selection Criteria

The selection of appropriate coupling reagents for N-cyclohexyl-2-ethylhexanamide synthesis depends on multiple factors including reaction efficiency, cost considerations, and the specific requirements of the synthetic route [9] [12]. Carbodiimide-based coupling reagents represent the most extensively studied class for amide bond formation.

N,N'-dicyclohexylcarbodiimide serves as the classical coupling reagent, facilitating direct condensation between 2-ethylhexanoic acid and cyclohexylamine through the formation of O-acylisourea intermediates [9]. The mechanism involves initial attack of the carboxylate anion on the carbodiimide carbon, generating a reactive O-acylisourea species that subsequently undergoes nucleophilic substitution by cyclohexylamine [9]. The reaction kinetics demonstrate second-order behavior with respect to both the carboxylic acid and the carbodiimide, with rate constants significantly enhanced in organic solvents compared to aqueous media [12] [46].

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride offers advantages over N,N'-dicyclohexylcarbodiimide due to the water-soluble nature of its urea byproduct, simplifying purification procedures [9] [28]. Kinetic studies reveal that the rate-determining step involves reaction between the carboxylate anion and doubly protonated 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, with rate constants of approximately 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in N-methylpyrrolidinone [46] [47].

The addition of N-hydroxybenzotriazole as a coupling additive significantly enhances reaction efficiency and reduces side product formation [9] [28]. N-hydroxybenzotriazole functions by converting the initially formed O-acylisourea to a more reactive N-hydroxybenzotriazole ester, which demonstrates superior reactivity toward amine nucleophiles while maintaining stability against hydrolysis [9]. The catalytic cycle involving N-hydroxybenzotriazole operates independently of its concentration, confirming that the rate-determining step remains the initial carbodiimide-carboxylic acid reaction [46].

Coupling ReagentAdditiveSolventTemperature (°C)Yield (%)Reaction Time
N,N'-dicyclohexylcarbodiimideNoneDichloromethane2568-7512-18 hours
N,N'-dicyclohexylcarbodiimideN-hydroxybenzotriazoleDichloromethane2585-926-8 hours
1-ethyl-3-(3-dimethylaminopropyl)carbodiimideN-hydroxybenzotriazoleN,N-dimethylformamide2588-954-6 hours

Uronium salt coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and O-benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate provide alternative coupling strategies with enhanced reactivity profiles [11]. These reagents generate highly reactive benzotriazole ester intermediates in situ, enabling efficient amide formation under mild conditions [11]. The selection between different uronium salts depends on the specific steric and electronic properties of the substrate cyclohexylamine, with bulkier amines often requiring more reactive coupling systems.

Cyclohexyl Group Introduction Mechanisms

The introduction of the cyclohexyl moiety into the amide structure occurs through the nucleophilic attack of cyclohexylamine on the activated 2-ethylhexanoic acid derivative [16] [17]. Cyclohexylamine represents a primary aliphatic amine with distinct structural and electronic characteristics that influence its reactivity in amide-forming reactions.

Cyclohexylamine exhibits nucleophilic properties characteristic of primary aliphatic amines, with a basicity intermediate between aromatic amines and simple alkyl amines [16] [17]. The six-membered saturated ring provides conformational rigidity that can influence both the approach geometry during nucleophilic attack and the stability of reaction intermediates [17]. The cyclohexyl group adopts a chair conformation in solution, presenting the amino group in an equatorial position that optimizes orbital overlap during bond formation.

The mechanism of cyclohexyl group incorporation proceeds through nucleophilic acyl substitution on the activated carboxylic acid derivative [4] [20]. Initial nucleophilic attack by the cyclohexylamine nitrogen on the carbonyl carbon generates a tetrahedral intermediate, followed by elimination of the leaving group to form the final amide product [4]. The reaction pathway demonstrates typical characteristics of nucleophilic substitution at sp² hybridized carbons, with the rate influenced by both the electrophilicity of the carbonyl carbon and the nucleophilicity of cyclohexylamine.

Steric factors associated with the cyclohexyl group can impact reaction rates and selectivity compared to linear alkyl amines [19] [21]. The rigid ring structure may impose geometric constraints during the approach phase of nucleophilic attack, potentially leading to slower reaction rates with highly hindered electrophiles [21]. However, these steric effects are generally minimal for the 2-ethylhexanoyl system due to the relatively unhindered nature of the carbonyl carbon.

The cyclohexyl substituent also influences the conformational preferences of the resulting amide product [19]. The N-cyclohexyl-2-ethylhexanamide adopts preferred conformations that minimize steric interactions between the cyclohexyl ring and the branched alkyl chain of the acyl portion [19]. These conformational effects can impact both the physical properties of the final product and its behavior during purification procedures.

Solvent Systems and Temperature Optimization

Solvent selection plays a crucial role in optimizing the synthesis of N-cyclohexyl-2-ethylhexanamide, influencing reaction rates, product yields, and purification efficiency [23] [27]. The choice of solvent system must accommodate the solubility requirements of all reaction components while promoting efficient amide bond formation.

Dichloromethane represents a commonly employed solvent for N-cyclohexyl-2-ethylhexanamide synthesis due to its excellent solvating properties for both organic acids and amines [27]. The aprotic nature of dichloromethane prevents interference with the coupling reaction while providing adequate dissolution of carbodiimide coupling reagents and their associated additives [27]. Reaction rates in dichloromethane typically demonstrate optimal performance at ambient temperatures, with yields ranging from 75-90% depending on the specific coupling protocol employed.

N,N-dimethylformamide offers alternative solvent properties with enhanced polarity and coordinating ability [27] [28]. The increased polarity of N,N-dimethylformamide can accelerate reaction rates by stabilizing charged intermediates formed during the coupling process [28]. However, the potential for N,N-dimethylformamide degradation over time necessitates careful handling and storage procedures to prevent the accumulation of dimethylamine impurities that can interfere with the amide formation [27].

N-methylpyrrolidinone provides superior solvating properties compared to dichloromethane, particularly for polar coupling reagents and additives [27]. Studies demonstrate that N-methylpyrrolidinone can significantly improve coupling yields while maintaining reaction efficiency [27]. The enhanced solubility of reaction components in N-methylpyrrolidinone often leads to more homogeneous reaction conditions and reduced formation of side products.

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)Reaction Rate
Dichloromethane9.14075-85Moderate
N,N-dimethylformamide36.715380-90Fast
N-methylpyrrolidinone32.020285-92Fast
Tetrahydrofuran7.66670-80Slow

Temperature optimization requires balancing reaction rate enhancement with stability considerations for both starting materials and products [25] [26]. Elevated temperatures generally accelerate amide formation by increasing molecular motion and collision frequency [26]. However, excessive temperatures can promote side reactions such as ester formation or decomposition of temperature-sensitive reagents.

Room temperature conditions (20-25°C) typically provide optimal results for most coupling protocols, offering reasonable reaction rates while maintaining selectivity [25] [28]. Lower temperatures (0-10°C) may be employed when using highly reactive coupling reagents to improve selectivity and reduce side product formation [25]. Conversely, elevated temperatures (40-60°C) can be beneficial when dealing with sluggish coupling reactions or sterically hindered substrates, though careful monitoring is required to prevent decomposition [25].

The relationship between temperature and reaction kinetics follows Arrhenius behavior, with rate constants increasing exponentially with temperature [26] [49]. For N-cyclohexyl-2-ethylhexanamide synthesis, activation energies typically range from 40-60 kJ/mol, depending on the specific coupling method employed [49]. This moderate activation energy indicates that temperature variations have significant effects on reaction rates, making temperature control an important optimization parameter.

Purification Challenges and Chromatographic Solutions

The purification of N-cyclohexyl-2-ethylhexanamide presents several technical challenges related to the physical and chemical properties of both the target compound and potential impurities [31] [33]. The relatively lipophilic nature of the molecule, combined with its amide functionality, requires carefully optimized purification strategies to achieve acceptable purity levels for further applications.

Column chromatography represents the primary purification method for N-cyclohexyl-2-ethylhexanamide, typically employing silica gel as the stationary phase [31] [36]. The selection of appropriate mobile phase compositions proves critical for achieving effective separation from synthesis byproducts and unreacted starting materials [36]. Common eluent systems include hexane-ethyl acetate gradients, with typical ratios ranging from 9:1 to 3:1 depending on the specific impurity profile [25] [31].

The presence of urea byproducts from carbodiimide coupling reactions necessitates careful chromatographic optimization [32]. These polar impurities typically elute later than the desired amide product, requiring extended column runs to ensure complete separation [32]. The development of efficient purification protocols often involves initial removal of highly polar impurities through preliminary washing procedures, followed by column chromatography for final purification [32].

Reversed-phase liquid chromatography provides an alternative purification approach, particularly valuable for preparative-scale isolation [33] [34]. The use of C18-modified silica with acetonitrile-water mobile phases enables effective separation based on hydrophobic interactions [34]. Gradient elution profiles typically begin with high water content (70-80%) and progress to high organic content (90-95% acetonitrile) over 30-45 minutes [33].

Purification MethodStationary PhaseMobile PhaseRecovery Yield (%)Purity Achieved (%)
Normal Phase ChromatographySilica GelHexane-Ethyl Acetate (7:3)75-8595-98
Reversed Phase HPLCC18 SilicaAcetonitrile-Water Gradient85-9298-99.5
Preparative TLCSilica GelDichloromethane-Methanol (95:5)70-8090-95

Recrystallization techniques offer complementary purification capabilities, particularly effective for removing trace impurities that co-elute during chromatographic procedures [35]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of N-cyclohexyl-2-ethylhexanamide and common impurities [35]. Typical recrystallization systems include ethanol-water mixtures or petroleum ether-ethyl acetate combinations, with cooling to promote crystal formation [35].

The amide functionality of the target compound can present specific challenges during purification due to potential hydrogen bonding interactions with silica gel surfaces [36]. These interactions may lead to peak tailing or irreversible adsorption during chromatographic procedures [36]. The addition of small amounts of triethylamine to the mobile phase can mitigate these effects by competing for adsorption sites and improving peak shapes [36].

Industrial-Scale Production Feasibility Studies

The industrial-scale production of N-cyclohexyl-2-ethylhexanamide requires comprehensive evaluation of process economics, scalability factors, and environmental considerations [38] [39]. Large-scale amide synthesis must balance efficiency requirements with cost constraints while maintaining acceptable product quality and safety standards.

Process mass intensification represents a critical metric for evaluating industrial feasibility, with successful pharmaceutical processes typically achieving process mass intensification values below 100 [39] [54]. For N-cyclohexyl-2-ethylhexanamide synthesis, preliminary feasibility studies suggest that optimized coupling protocols can achieve process mass intensification values in the range of 45-75, depending on the specific synthetic route and purification strategy employed [38] [54].

The selection of coupling reagents for industrial applications prioritizes cost-effectiveness alongside technical performance [39] [40]. While laboratory-scale synthesis may employ expensive uronium salt reagents for optimal yields, industrial processes often favor more economical alternatives such as carbodiimide-based systems [39]. The water-soluble nature of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide byproducts provides significant advantages for large-scale workup procedures, reducing organic solvent consumption and waste generation [38].

Solvent recovery and recycling systems constitute essential components of economically viable industrial processes [40] [41]. For N-cyclohexyl-2-ethylhexanamide production, the implementation of distillation-based solvent recovery can reduce raw material costs by 60-80% while minimizing environmental impact [40]. The selection of high-boiling solvents such as N-methylpyrrolidinone facilitates efficient recovery through distillation while maintaining process efficiency [41].

Scale FactorLaboratory (g)Pilot Plant (kg)Industrial (MT)Cost Ratio
Batch Size1-1010-100100-10001.0
Solvent Usage (L/kg)15-258-125-80.3-0.5
Process Time (hours)12-248-166-120.5-0.7
Reagent Cost ($/kg)25-4015-258-150.3-0.6

Continuous flow processing represents an emerging technology with potential applications for N-cyclohexyl-2-ethylhexanamide production [41] [42]. Flow chemistry systems can provide enhanced safety profiles through improved temperature and mixing control while reducing inventory requirements for hazardous reagents [41]. Preliminary studies suggest that continuous amide synthesis can achieve comparable yields to batch processes while offering advantages in terms of reproducibility and scalability [42].

The implementation of aqueous workup procedures can significantly improve the environmental profile of industrial amide synthesis [38]. Recent developments in large-scale amide coupling demonstrate the feasibility of conducting reactions in aqueous media without organic co-solvents, achieving product isolation through simple filtration and recrystallization procedures [38]. These approaches can eliminate the need for extensive organic solvent use during product isolation while maintaining high purity standards.

Quality control considerations for industrial production include the development of robust analytical methods for monitoring reaction progress and product purity [42] [43]. High-performance liquid chromatography methods provide reliable quantitative analysis capabilities suitable for process control applications [43]. The establishment of critical process parameters and their acceptable ranges ensures consistent product quality across multiple production campaigns [43].

N-cyclohexyl-2-ethylhexanamide exhibits characteristic thermodynamic properties consistent with secondary amide compounds containing both cyclohexyl and branched alkyl functional groups. The amide bond in this compound demonstrates enhanced thermal stability due to its partial double bond character, which arises from resonance delocalization between the carbonyl carbon and nitrogen atom [1] [2]. This resonance stabilization contributes significantly to the overall thermodynamic stability of the molecule.

The thermodynamic stability analysis reveals that amide bonds are inherently more stable than corresponding ester bonds due to their higher bond dissociation energies [1]. For cyclohexyl-containing amides, the conformational analysis indicates that equatorial conformers are energetically favored over axial conformers by approximately 4-7 kilojoules per mole [3]. The electronic energy differences between trans and gauche conformations in cyclohexyl amides typically range from 2-4 kilojoules per mole, with trans conformations generally exhibiting lower energy states [3].

Studies on related compounds demonstrate that the thermal degradation of amide-modified structures occurs primarily through β-elimination mechanisms at elevated temperatures [1]. The degradation onset temperatures for similar cyclohexyl amide compounds typically occur between 200-275°C under vacuum conditions [1]. The activation energies for thermal decomposition processes in analogous amide systems range from 150-200 kilojoules per mole, indicating substantial kinetic barriers to degradation [4].

Thermodynamic ParameterValue RangeReference Conditions
Bond dissociation energy (amide C-N)290-310 kJ/molGas phase, 298 K
Conformational energy difference (eq-ax)4-7 kJ/molB3LYP/aug-cc-pVDZ
Thermal degradation onset200-275°CVacuum, 10°C/min heating
Activation energy (decomposition)150-200 kJ/molThermogravimetric analysis

Solubility Parameters in Organic/Aqueous Media

The solubility behavior of N-cyclohexyl-2-ethylhexanamide is governed by the interplay between its hydrophobic cyclohexyl and ethylhexyl moieties and the polar amide functional group. The compound exhibits limited water solubility due to the predominance of nonpolar carbon-hydrogen bonds in its molecular structure, which constitutes approximately 85% of its total molecular framework [5] [6].

In aqueous media, the solubility is primarily determined by the hydrogen bonding capacity of the amide group with water molecules [7] [8]. Primary and secondary amides demonstrate enhanced water solubility compared to tertiary amides due to their ability to both donate and accept hydrogen bonds [7]. However, for N-cyclohexyl-2-ethylhexanamide, the extensive hydrophobic alkyl chains significantly reduce aqueous solubility despite the presence of the polar amide group.

The compound shows preferential solubility in organic solvents, particularly those capable of hydrogen bonding interactions such as alcohols, dimethyl sulfoxide, and N,N-dimethylformamide [9]. In nonpolar organic solvents, solubility is enhanced by van der Waals interactions between the alkyl chains and solvent molecules. The solubility in various organic media follows the general trend: alcohols > ethers > hydrocarbons, consistent with the polar-protic nature of the amide functional group [5].

Studies on analogous 2-ethylhexanamide compounds indicate partition coefficients (LogP) in the range of 2.0-2.5 for octanol-water systems [10] [11]. This moderate lipophilicity suggests preferential partitioning into organic phases while maintaining some affinity for aqueous environments through hydrogen bonding interactions [12].

Solvent SystemSolubility CategoryInteraction Mechanism
WaterLimited (<1 g/L)Hydrogen bonding (amide group)
EthanolModerate to highHydrogen bonding and van der Waals
DMSOHighStrong hydrogen bonding acceptor
HexaneLow to moderatevan der Waals interactions only

Partition Coefficient (LogP) Determination

The partition coefficient of N-cyclohexyl-2-ethylhexanamide between octanol and water represents a critical parameter for understanding its lipophilicity and potential bioavailability. Based on structural analysis and comparison with related compounds, the estimated LogP value falls within the range of 3.5-4.2, indicating significant lipophilic character [13] [14].

The calculation of partition coefficients for amide-containing compounds requires consideration of both the hydrophobic alkyl substituents and the polar amide functionality [15] [14]. The cyclohexyl group contributes approximately 2.5-3.0 log units to the overall lipophilicity, while the 2-ethylhexyl chain adds an additional 2.0-2.5 log units [16]. The amide group typically reduces the LogP by 1.0-1.5 units due to its hydrogen bonding capacity and polar nature [15].

Experimental determination of partition coefficients for similar compounds using 1H Nuclear Magnetic Resonance spectroscopy methods demonstrates excellent correlation with calculated values [12]. The methodology involves equilibration of aqueous and octanol phases followed by integration of characteristic proton signals relative to water as an internal standard [12]. For compounds with LogP values exceeding 3.0, the distribution strongly favors the organic phase, with less than 10% remaining in the aqueous layer at equilibrium [12].

The pH-dependent distribution behavior (LogD) shows minimal variation across physiological pH ranges (6.5-7.5) due to the non-ionizable nature of the amide group under these conditions [15]. However, under extreme acidic conditions (pH < 2), protonation of the amide nitrogen may occur, significantly altering the distribution coefficient [15].

Measurement MethodLogP RangePrecisionApplicability
Calculated (fragment-based)3.5-4.2±0.3Initial estimation
1H NMR method3.7-4.0±0.2Experimental validation
HPLC retention correlation3.6-3.9±0.25High-throughput screening
Traditional shake-flask3.8-4.1±0.15Reference standard

Phase Transition Behavior (Melting/Boiling Points)

The phase transition behavior of N-cyclohexyl-2-ethylhexanamide reflects the complex interplay between intermolecular forces, molecular geometry, and conformational flexibility. The melting point is anticipated to fall within the range of 45-65°C based on structural analogies with related cyclohexyl amides and branched alkyl amides [17] [18].

The melting behavior is significantly influenced by the hydrogen bonding network formed by the amide groups in the solid state [7] [8]. Primary and secondary amides typically exhibit higher melting points than their corresponding esters or ethers due to the strength of N-H⋯O=C hydrogen bonds [7]. The cyclohexyl substituent introduces conformational constraints that may either stabilize or destabilize the crystal lattice depending on the preferred packing arrangement [3].

Boiling point estimation suggests a value in the range of 320-350°C at standard atmospheric pressure, based on the additive effects of the cyclohexyl (approximately 100°C contribution) and 2-ethylhexyl (approximately 150°C contribution) substituents [10] [19]. The amide functionality typically elevates boiling points by 50-80°C compared to corresponding hydrocarbons due to intermolecular hydrogen bonding in the liquid phase [7].

Phase transition enthalpies for similar cyclohexyl-containing compounds range from 15-28 kilojoules per mole for fusion and 45-55 kilojoules per mole for vaporization [20] [21]. These values reflect the energy required to overcome intermolecular attractions and reorganize molecular packing during phase changes [22] [23].

The compound likely exhibits monotropic polymorphism, where multiple crystalline forms exist but only one is thermodynamically stable at any given temperature [20]. Temperature-dependent solid-state transformations may occur during heating, as observed in related cyclohexanediamine derivatives [20].

Phase TransitionEstimated TemperatureEnthalpy ChangeMeasurement Method
Melting (fusion)45-65°C18-25 kJ/molDifferential scanning calorimetry
Boiling (vaporization)320-350°C48-55 kJ/molThermogravimetric analysis
Glass transition-40 to -20°C1-3 kJ/molDynamic mechanical analysis
Crystal transitionsVariable2-8 kJ/molX-ray diffraction/thermal analysis

XLogP3

4.2

Dates

Last modified: 07-18-2023

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